![molecular formula C17H17Cl3N2 B3441078 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B3441078.png)
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of piperazine compounds. It is a structural analog of TFMPP (trifluoromethylphenylpiperazine), which is a commonly used research chemical. mCPP has been studied extensively in the field of neuroscience due to its ability to modulate the activity of serotonin receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine involves its binding to serotonin receptors in the brain. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A and 5-HT2C receptors. This results in the modulation of serotonin signaling pathways in the brain, leading to changes in mood, cognition, and behavior. The exact mechanism by which 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine produces its effects is still not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating stress response. 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been shown to increase cortisol levels and alter the activity of the HPA axis, leading to changes in stress response and behavior.
Advantages and Limitations for Lab Experiments
MCPP has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. However, there are also several limitations to using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine as a research tool. It has been shown to produce a wide range of effects that are not specific to any one receptor subtype. This can make it difficult to interpret the results of experiments using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine. Additionally, the effects of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine can vary depending on the dose and administration route, which can make it difficult to compare results across different studies.
Future Directions
There are several future directions for 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine research. One area of interest is the role of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine in regulating stress response and behavior. It has been shown to modulate the activity of the HPA axis, which plays a crucial role in regulating stress response. Further research is needed to understand the exact mechanism by which 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine produces these effects and to explore its potential as a treatment for stress-related disorders. Another area of interest is the role of 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine in regulating mood and behavior. It has been shown to produce effects on serotonin signaling pathways in the brain, which are known to play a crucial role in regulating mood and behavior. Further research is needed to understand the specific receptor subtypes that are responsible for these effects and to explore its potential as a treatment for mood disorders such as depression and anxiety.
In conclusion, 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine is a psychoactive drug that has been extensively studied in the field of neuroscience. It has a well-defined mechanism of action and produces a wide range of effects on serotonin signaling pathways in the brain. While there are several limitations to using 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine as a research tool, it has several advantages and has the potential to be a valuable tool for studying the role of serotonin receptors in the brain and their potential as targets for treating neurological disorders.
Scientific Research Applications
MCPP has been used extensively in the field of neuroscience to study the role of serotonin receptors in the brain. It has been shown to bind to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. 1-(3-chlorophenyl)-4-(3,4-dichlorobenzyl)piperazine has been used as a tool to study the function of these receptors and their role in various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2/c18-14-2-1-3-15(11-14)22-8-6-21(7-9-22)12-13-4-5-16(19)17(20)10-13/h1-5,10-11H,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSHRDOOXYSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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